molecular formula C8H5Br2ClO2 B8684574 3,5-Dibromo-4-methoxybenzoyl chloride

3,5-Dibromo-4-methoxybenzoyl chloride

Cat. No.: B8684574
M. Wt: 328.38 g/mol
InChI Key: OUMLAMVDXFJCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-4-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H5Br2ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine atoms at the 3rd and 5th positions and a methoxy group at the 4th position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methoxybenzoyl chloride typically involves the bromination of 4-methoxybenzoyl chloride. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron or aluminum chloride, under controlled conditions to ensure selective bromination at the 3rd and 5th positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,5-Dibromo-4-methoxybenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as pyridine.

    Reduction: Zinc and hydrochloric acid under reflux conditions.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Substitution: Formation of amides or esters.

    Reduction: Formation of 3,5-dibromo-4-methoxybenzene.

    Oxidation: Formation of 3,5-dibromo-4-methoxybenzoic acid.

Scientific Research Applications

Chemistry: 3,5-Dibromo-4-methoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of substituted benzoyl derivatives.

Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to synthesize inhibitors or activators of specific enzymes.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block for complex chemical synthesis.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-methoxybenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing bromine atoms and the methoxy group influence the reactivity of the benzoyl chloride moiety, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules.

Comparison with Similar Compounds

    3,5-Dibromo-4-hydroxybenzoyl chloride: Similar structure but with a hydroxy group instead of a methoxy group.

    3,4-Dibromobenzoyl chloride: Similar structure but with bromine atoms at the 3rd and 4th positions.

    4-Methoxybenzoyl chloride: Similar structure but without bromine atoms.

Uniqueness: 3,5-Dibromo-4-methoxybenzoyl chloride is unique due to the presence of both bromine atoms and a methoxy group on the benzene ring. This combination of substituents imparts specific reactivity and properties that are not found in other similar compounds. The presence of bromine atoms enhances its reactivity towards nucleophiles, while the methoxy group provides additional sites for chemical modification.

Properties

Molecular Formula

C8H5Br2ClO2

Molecular Weight

328.38 g/mol

IUPAC Name

3,5-dibromo-4-methoxybenzoyl chloride

InChI

InChI=1S/C8H5Br2ClO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3

InChI Key

OUMLAMVDXFJCPD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)Cl)Br

Origin of Product

United States

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